1-N-Cbz-pyrrolidine-3-carboxylic acid
Overview
Description
1-N-Cbz-pyrrolidine-3-carboxylic acid is a compound related to pyrrolidine and carbazole derivatives. It's involved in various chemical syntheses and reactions, contributing to the development of complex organic compounds.
Synthesis Analysis
- Synthesis from L-glutamic acid and triamine using Clauson-Kaas and amide coupling reactions (Govindaraji et al., 2006).
- One-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones (Herath & Cosford, 2010).
Molecular Structure Analysis
- Crystal and molecular structure determination through single-crystal X-ray diffraction, indicating specific spatial arrangements and bonding patterns (Chen et al., 2011).
Chemical Reactions and Properties
- Electropolymerization capabilities when combined with electroactive compounds, leading to the formation of conducting polymeric films (Lellouche et al., 2011).
- Enantioselective synthesis involving various N-substitutions, facilitating natural product synthesis (Seki et al., 2012).
Scientific Research Applications
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Pharmaceutical Research
- “1-N-Cbz-pyrrolidine-3-carboxylic acid” is a chemical compound that is used in pharmaceutical research .
- It is used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring, which is a part of this compound, is widely used in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
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Drug Synthesis
- Compounds with a pyrrolidine ring, such as “1-N-Cbz-pyrrolidine-3-carboxylic acid”, are used in the synthesis of drugs .
- For example, the oxybenzyl pyrrolidine acid series, which includes compounds similar to “1-N-Cbz-pyrrolidine-3-carboxylic acid”, has been studied for its potential applications in drug synthesis .
- The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was found to be preferred over the trans orientation .
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Catalysis and Material Sciences
- “N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester”, a compound similar to “1-N-Cbz-pyrrolidine-3-carboxylic acid”, is used in catalysis and material sciences.
- It is considered a versatile chemical compound due to its unique structure and properties.
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Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
- “1-N-Cbz-pyrrolidine-3-carboxylic acid” can be used in the synthesis of pyrrolidine-3-carboxylic acid derivatives .
- For example, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
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Synthesis of Monocrotaline-d4
- “®-1-CBZ-3-PYRROLIDINOL”, a compound similar to “1-N-Cbz-pyrrolidine-3-carboxylic acid”, is used as an intermediate in synthesizing Monocrotaline-d4 .
- Monocrotaline-d4 is a labelled Monocrotaline, a toxic pyrrolizidine alkaloid isolated from Crotalaria spp .
- It is used for inducing pulmonary diseases in rats .
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Applications in Organic Synthesis
- Carboxylic acids, such as “1-N-Cbz-pyrrolidine-3-carboxylic acid”, have wide applications in organic synthesis .
- They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
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Synthesis of Labelled Monocrotaline
- A compound similar to “1-N-Cbz-pyrrolidine-3-carboxylic acid”, known as “®-1-CBZ-3-PYRROLIDINOL”, is used as an intermediate in synthesizing Monocrotaline-d4 .
- Monocrotaline-d4 is a labelled Monocrotaline, a toxic pyrrolizidine alkaloid isolated from Crotalaria spp .
- It is used for inducing pulmonary diseases in rats .
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Applications in Heterocyclic Scaffolds
- The five-membered pyrrolidine ring, which is a part of “1-N-Cbz-pyrrolidine-3-carboxylic acid”, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
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Applications in Organic Synthesis
- Carboxylic acids, such as “1-N-Cbz-pyrrolidine-3-carboxylic acid”, have wide applications in organic synthesis .
- They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASVUTVTRNJHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940349 | |
Record name | 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Cbz-pyrrolidine-3-carboxylic acid | |
CAS RN |
188527-21-1 | |
Record name | 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 188527-21-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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